4-Chloro-2-fluoro-3-iodoaniline
Overview
Description
4-Chloro-2-fluoro-3-iodoaniline is a chemical compound with the molecular formula C6H4ClFIN . It is used in the field of chemistry as a building block .
Synthesis Analysis
The synthesis of anilines like this compound typically involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . Palladium-catalyzed methods are also commonly used in the synthesis of anilines .Molecular Structure Analysis
The molecular weight of this compound is 271.46 . The structure of this compound includes a benzene ring with chlorine, fluorine, and iodine substituents, along with an amine group .Scientific Research Applications
Photodegradation and Phototoxicity Studies
Homolytic vs Heterolytic Paths in Photochemistry
Research on the photochemistry of haloanilines, including iodoanilines, highlights their behavior under light exposure. The study reveals significant insights into the homolytic and heterolytic fragmentation paths of these compounds, crucial for understanding their stability and reactivity in various solvents. These findings are pertinent for devising synthetic methods via photogenerated phenyl cations and rationalizing the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero, Fagnoni, & Albini, 2003).
Synthesis of Key Intermediates in Medicinal Chemistry
Robust Synthesis of Key Intermediates
The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, derived from haloanilines, represents a crucial step toward the development of HIV non-nucleoside reverse transcriptase inhibitors. This process exemplifies the application of haloanilines in creating intermediates for pharmaceuticals, showcasing their importance in medicinal chemistry research (Mayes et al., 2010).
Optical and Nonlinear Optical Properties
Investigation of Optical Limiting Applications
The linear and nonlinear optical properties of haloanilines have been studied to assess their potential in optical devices. These properties are crucial for applications such as optical limiting, where materials are used to protect sensitive optical components from damage by intense light beams. The research on haloanilines contributes to the development of new materials with desirable optical characteristics for such applications (George, Sajan, Sankar, & Philip, 2021).
Halogen Exchange in Synthetic Chemistry
Halogen Exchange Reactions
Studies on halopyridines and other heterocycles demonstrate the potential of haloanilines in halogen exchange reactions. These reactions are fundamental in organic synthesis, allowing for the modification of molecular structures and the introduction of functional groups that can significantly alter the chemical properties of compounds. Such transformations are essential in the synthesis of complex molecules for various applications, including drug development (Schlosser & Bobbio, 2002).
Safety and Hazards
Mechanism of Action
It’s important to note that the effects of a compound like 4-Chloro-2-fluoro-3-iodoaniline can depend on many factors, including the specific biological or chemical context in which it is used. For example, the compound’s effects could vary depending on the other molecules present, the pH of the environment, temperature, and other conditions .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXBYEMPQGHABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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